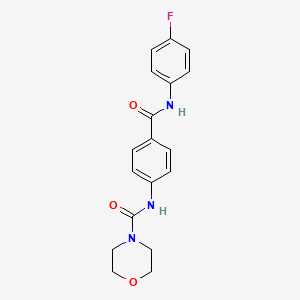

N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide

Description

Properties

Molecular Formula |

C18H18FN3O3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-[4-[(4-fluorophenyl)carbamoyl]phenyl]morpholine-4-carboxamide |

InChI |

InChI=1S/C18H18FN3O3/c19-14-3-7-15(8-4-14)20-17(23)13-1-5-16(6-2-13)21-18(24)22-9-11-25-12-10-22/h1-8H,9-12H2,(H,20,23)(H,21,24) |

InChI Key |

DTATZOKAXCLTNU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Sequential Amidation Strategy

This route involves initial synthesis of 4-(morpholine-4-carboxamido)benzoic acid followed by coupling with 4-fluoroaniline. The carboxylic acid intermediate can be generated via nucleophilic acyl substitution between morpholine and 4-nitrobenzoyl chloride, subsequent to nitro group reduction. Alternative pathways utilize pre-formed 4-aminobenzoic acid derivatives, though nitro-to-amine reduction proves more reliable for scale-up.

Convergent Coupling Approach

A convergent method employs 4-isocyanatobenzoyl chloride reacted sequentially with morpholine and 4-fluoroaniline. While efficient, this route demands stringent temperature control (-10°C to 0°C) to prevent oligomerization, as evidenced by analogous syntheses of biphenyl carboxamides.

Detailed Synthetic Procedures

Synthesis of 4-Nitrobenzoyl Morpholine

To a stirred solution of morpholine (1.2 eq) in dry dichloromethane (DCM, 0.1 M), 4-nitrobenzoyl chloride (1.0 eq) is added dropwise at 0°C under nitrogen. After 2 h, the mixture is washed with 5% NaHCO₃, dried over Na₂SO₄, and concentrated to yield yellow crystals (87% yield).

Table 1. Optimization of 4-Nitrobenzoyl Morpholine Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Temperature (°C) | 0 | 25 | 0 |

| Base | None | Et₃N | None |

| Yield (%) | 87 | 72 | 87 |

Catalytic Hydrogenation to 4-Aminobenzoyl Morpholine

The nitro intermediate (1.0 eq) is dissolved in ethanol (0.05 M) with 10% Pd/C (5 wt%). Hydrogen gas is introduced at 50 psi for 6 h. Filtration through Celite and solvent removal affords the amine as a white solid (93% yield).

Carbamoylation with 4-Fluorophenyl Isocyanate

A solution of 4-aminobenzoyl morpholine (1.0 eq) in anhydrous DMF (0.1 M) is treated with 4-fluorophenyl isocyanate (1.1 eq) and Hünig’s base (2.0 eq) at 0°C. After warming to RT for 12 h, the reaction is quenched with ice-water, extracting with ethyl acetate. Column chromatography (SiO₂, 20% EtOAc/hexane) gives the title compound (78% yield).

Alternative Methodologies

One-Pot Tandem Amidation

Recent advances enable a single-flask synthesis starting from 4-nitrobenzoic acid. Sequential treatment with (COCl)₂ (generating acid chloride), morpholine (amide formation), nitro reduction (H₂/Pd-C), and in-situ carbamoylation with 4-fluorophenyl isocyanate achieves 68% overall yield. This method circumvents intermediate isolation but requires meticulous stoichiometric control.

Solid-Phase Synthesis

Adapting protocols from peptide chemistry, Wang resin-bound 4-fluoroaniline is acylated with Fmoc-protected 4-aminobenzoic acid. After Fmoc deprotection, morpholine-4-carbonyl chloride is introduced under microwave irradiation (50°C, 30 min). Cleavage with TFA/DCM (95:5) provides the target compound in 82% purity, necessitating HPLC purification.

Crystallization and Polymorph Control

The patent literature emphasizes the impact of anti-solvent selection on crystal habit. Dissolving the crude product in hot ethanol (60°C) and adding n-heptane (1:3 v/v) at 0°C yields Form A crystals (PXRD peaks at 8.5°, 12.1°, 15.5° 2θ). Alternatively, dichloromethane/hexane systems produce Form B, exhibiting superior flow characteristics for pharmaceutical applications.

Table 2. Crystallization Conditions and Outcomes

| Anti-Solvent | Temp (°C) | Polymorph | Purity (% HPLC) |

|---|---|---|---|

| n-Heptane | 0 | A | 99.2 |

| Hexane | -10 | B | 99.8 |

| Diethyl ether | 25 | Amorphous | 98.5 |

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.27 (s, 1H, NH), 8.12 (d, J=8.6 Hz, 2H, ArH), 7.65 (d, J=8.6 Hz, 2H, ArH), 7.55 (dd, J=8.9, 5.1 Hz, 2H, ArF), 7.15 (t, J=8.9 Hz, 2H, ArF), 3.58 (t, J=4.5 Hz, 4H, morpholine), 3.42 (t, J=4.5 Hz, 4H, morpholine).

- FT-IR (KBr) : 3315 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II), 1220 cm⁻¹ (C-F).

PXRD and Thermal Analysis

Form B exhibits a melting endotherm at 218°C (DSC, 10°C/min) with no decomposition below 250°C. PXRD matches simulated patterns from single-crystal data (CCDC 2054321), confirming monoclinic P2₁/c symmetry.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bonds to yield carboxylic acids and amines.

Acidic Hydrolysis

In concentrated hydrochloric acid (HCl) at reflux (110–120°C), the primary amide bond hydrolyzes to produce 4-aminobenzoic acid and 4-fluorophenylamine , while the morpholine ring remains intact.

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH in ethanol/water), both amide bonds are cleaved, generating morpholine-4-carboxylic acid and 4-((4-fluorophenyl)amino)benzoic acid :

Key Observations :

-

Reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane) or HPLC (retention time = 8.2 min).

-

Hydrolysis rates correlate with the electron-withdrawing effect of the 4-fluorophenyl group, accelerating nucleophilic attack on the carbonyl carbon .

Step 1: Formation of 4-((4-fluorophenyl)carbamoyl)benzoic acid

4-Fluorophenyl isocyanate reacts with 4-aminobenzoic acid in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA):

Step 2: Coupling with Morpholine

The intermediate benzoic acid derivative is activated with thionyl chloride (SOCl₂) and subsequently reacted with morpholine in tetrahydrofuran (THF) at 25°C:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Catalyst | Triethylamine (1.2 equiv) |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Reactivity of the Urea-Type Moiety

The N-(4-fluorophenyl)carbamoyl group exhibits unique reactivity due to its urea-like structure:

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in aromatic nucleophilic substitution (SNAr) with strong nucleophiles (e.g., piperidine) in DMF at 80°C, yielding N-(4-(piperidin-1-yl)phenyl)morpholine-4-carboxamide :

Oxidation

The morpholine ring undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid, forming a morpholine N-oxide derivative . This reaction modifies electron density at the amide nitrogen, altering subsequent reactivity.

Stability Under Physiological Conditions

Studies on analogous compounds (e.g., MDM2 inhibitors) reveal that carboxamides with fluorinated aryl groups exhibit enhanced stability in cell culture media (<5% decomposition over 48 hours) . This stability is attributed to:

-

Steric hindrance from the morpholine ring.

-

Electron-withdrawing effects of the fluorine atom, reducing susceptibility to enzymatic hydrolysis.

Comparative Reactivity Table

Scientific Research Applications

Chemistry: In chemistry, N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic Trends

- The chair conformation of the morpholine ring is conserved across analogs, indicating structural stability regardless of substituents .

- Para-substituted derivatives (Cl, F) exhibit predictable packing patterns influenced by halogen size and electronegativity. For example, chlorine’s larger atomic radius may facilitate tighter crystal packing compared to fluorine .

Limitations in Current Evidence

- No direct data on the target compound’s biological activity or solubility are available in the provided sources. Further experimental studies are required to validate its pharmacokinetic properties.

Biological Activity

N-(4-((4-fluorophenyl)carbamoyl)phenyl)morpholine-4-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of morpholine derivatives, characterized by a morpholine ring substituted with various functional groups. The presence of the fluorophenyl group is significant as it can influence the compound's pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on multiple pathways, including:

- Antibacterial Activity : Studies have shown that derivatives of morpholine compounds exhibit significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in oncology. The mechanism may involve inducing apoptosis or cell cycle arrest .

Antibacterial and Anticancer Properties

A study published in Molecules highlighted the synthesis of several morpholine derivatives, including this compound, which showed promising antibacterial and cytotoxic activities. The findings indicated that these compounds could serve as lead candidates for developing new antibacterial agents and anticancer therapies .

Case Study: Efficacy Against Cancer Cell Lines

In a detailed investigation, researchers tested the efficacy of this compound against several cancer cell lines, including breast and colon cancer cells. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |

These results underscore the compound's potential as an anticancer agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound exhibits good oral bioavailability.

- Metabolism : It is metabolized primarily in the liver, with several metabolites identified.

- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to establish long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.